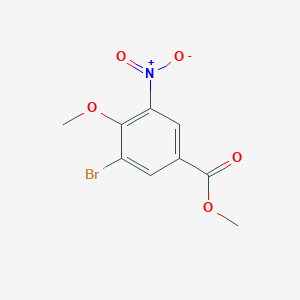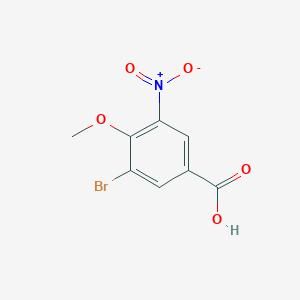
2-ブロモ-6-クロロピラジン
概要
説明
2-Bromo-6-chloropyrazine (2BCP) is an organic compound that has been studied extensively for its potential applications in the fields of science and technology. 2BCP is a heterocyclic compound that is composed of two nitrogen atoms and two carbon atoms, and is a derivative of pyrazine. It has been studied for its potential use in the synthesis of various compounds, its mechanism of action, and its biochemical and physiological effects.
科学的研究の応用
有機合成ビルディングブロック
2-ブロモ-6-クロロピラジンは、有機合成における汎用性の高いビルディングブロックです。反応性の高いブロモおよびクロロ置換基により、さまざまなヘテロ環式化合物を構築するために使用されます。 これらの置換基は、鈴木カップリングや薗頭カップリングなどのパラジウム触媒クロスカップリング反応を受けることができ、炭素-炭素結合を形成します 。この反応性は、医薬品や農薬用の複雑な分子を創出するために不可欠です。
医薬品研究
医薬品研究では、2-ブロモ-6-クロロピラジンは、潜在的な薬剤候補の合成のための前駆体として役立ちます。 特に、キナーゼ阻害剤の開発において重要であり、キナーゼ阻害剤は細胞シグナル伝達経路を阻害できる薬物の一種であり、癌治療に利用されています .
ケミカルバイオロジープローブ
この化合物は、ケミカルバイオロジーにおいても不可欠であり、分子プローブの設計と合成に使用されます。 これらのプローブは特定の生物学的標的に結合することができ、研究者は分子レベルで生物学的プロセスを研究することができます .
材料科学
2-ブロモ-6-クロロピラジンは、材料科学、特に有機電子材料の開発において応用されています。 ポリマーまたは小分子への組み込みにより、導電性や発光性などの望ましい電子特性を付与することができ、有機発光ダイオード(OLED)やその他の電子デバイスの製造に役立ちます .
農薬研究
農薬の分野では、2-ブロモ-6-クロロピラジンは、除草剤または殺虫剤活性を有する可能性のある化合物の合成に使用されます。 その誘導体は、さまざまな植物害虫や病気に対する活性をスクリーニングすることができ、新しい農産物の開発に貢献します .
環境研究
最後に、2-ブロモ-6-クロロピラジンは、環境における類似の有機化合物の運命と輸送を理解するために、環境研究で使用できます。 土壌や水系におけるその挙動を研究することで、農業や工業で使用される関連化学物質の環境影響を評価することができます .
Safety and Hazards
作用機序
Target of Action
This compound belongs to the class of organic compounds known as halopyrazines, which are often used as building blocks in medicinal chemistry .
Mode of Action
Halopyrazines are known to interact with various biological targets through halogen bonding and other non-covalent interactions .
Biochemical Pathways
Halopyrazines are often involved in various biological processes due to their ability to form halogen bonds with proteins and other biomolecules .
Result of Action
Halopyrazines are often used in medicinal chemistry due to their potential biological activities .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-Bromo-6-chloropyrazine . .
生化学分析
Biochemical Properties
2-Bromo-6-chloropyrazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with serine/threonine-protein kinases, which are crucial for cell cycle regulation . The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their catalytic activity.
Cellular Effects
The effects of 2-Bromo-6-chloropyrazine on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, 2-Bromo-6-chloropyrazine can impact cell signaling pathways by interacting with key signaling molecules, thereby modulating cellular responses to external stimuli.
Molecular Mechanism
At the molecular level, 2-Bromo-6-chloropyrazine exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been reported to inhibit certain kinases by binding to their active sites, thereby preventing substrate access . This inhibition can result in altered cellular processes and changes in gene expression.
Temporal Effects in Laboratory Settings
The effects of 2-Bromo-6-chloropyrazine can change over time in laboratory settings. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 2-Bromo-6-chloropyrazine remains stable under certain conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell growth and viability.
Dosage Effects in Animal Models
The effects of 2-Bromo-6-chloropyrazine vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating enzyme activity and improving cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
2-Bromo-6-chloropyrazine is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, it can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . These interactions can affect metabolic flux and alter the levels of specific metabolites within cells.
Transport and Distribution
The transport and distribution of 2-Bromo-6-chloropyrazine within cells and tissues are critical for its activity. It can be transported across cell membranes by specific transporters or binding proteins, influencing its localization and accumulation within cells . The distribution of this compound within tissues can determine its overall efficacy and potential side effects.
Subcellular Localization
2-Bromo-6-chloropyrazine exhibits specific subcellular localization, which can affect its activity and function. It may be directed to certain cellular compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall impact on cellular processes.
特性
IUPAC Name |
2-bromo-6-chloropyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrClN2/c5-3-1-7-2-4(6)8-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZAXEXBMDHIXNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C=N1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60590558 | |
| Record name | 2-Bromo-6-chloropyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60590558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
916791-07-6 | |
| Record name | 2-Bromo-6-chloropyrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=916791-07-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-6-chloropyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60590558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B1287841.png)








![5-Bromo-2-[2-(dimethylamino)ethoxy]benzaldehyde](/img/structure/B1287863.png)




